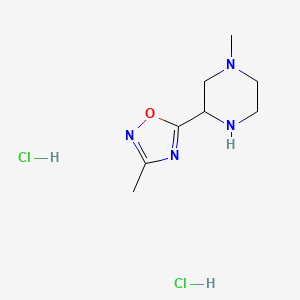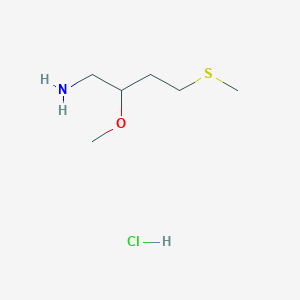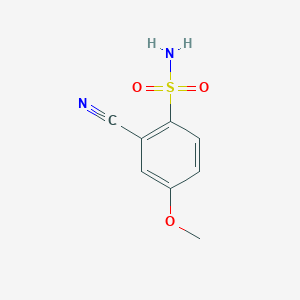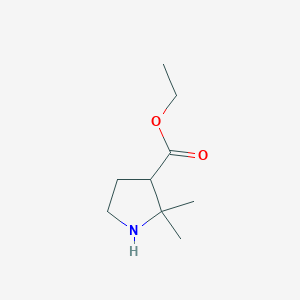
2-Amino-3-chloroisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-chloroisonicotinic acid: (CAS number: 1393573-06-2) is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 172.57 g/mol
Métodos De Preparación
Synthetic Routes: The synthetic routes for 2-Amino-3-chloroisonicotinic acid involve the following steps:
Chlorination of Isophthalic Acid: Isophthalic acid undergoes chlorination to form 2,6-dichloroisophthalic acid.
Amidation Reaction: The 2,6-dichloroisophthalic acid reacts with ammonia or an amine (such as methylamine) to yield this compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Reactions: 2-Amino-3-chloroisonicotinic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substitution reactions can occur at the chlorine atom.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Employ reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Chlorine substitution can be achieved using nucleophilic reagents like ammonia or amines.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction leads to the amino compound.
Aplicaciones Científicas De Investigación
2-Amino-3-chloroisonicotinic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibitors or receptor ligands.
Medicine: Potential therapeutic agents due to their structural features.
Industry: As intermediates in pharmaceutical synthesis.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. it likely involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of relevant pathways.
Comparación Con Compuestos Similares
While 2-Amino-3-chloroisonicotinic acid is unique in its structure, similar compounds include 3-amino-2-chloropyridine-4-carboxylic acid (CAS number: 58483-94-6) . Both compounds share common functional groups but differ in their substitution patterns.
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
2-amino-3-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) |
Clave InChI |
RJEDZLTXVLAFRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(=O)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate](/img/structure/B13512872.png)





![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)


